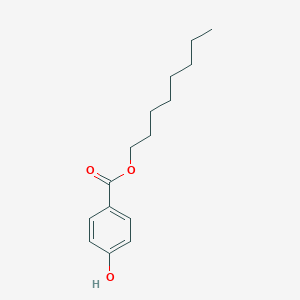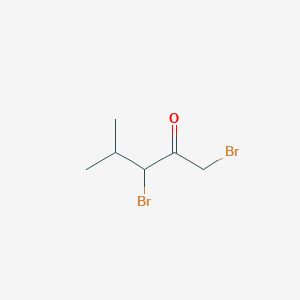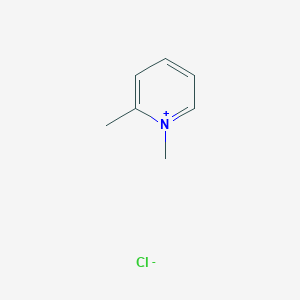
2-benzyl-3-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-3-chlorophenol, also known as benzyl chloride, is an organic compound with the chemical formula C₆H₅CH₂Cl. It is a colorless liquid with a pungent odor and is primarily used as a chemical intermediate in the production of various compounds. This compound is significant in organic synthesis and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
2-benzyl-3-chlorophenol can be synthesized through several methods:
Chlorination of Toluene: This is the most common method where toluene is chlorinated in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) at elevated temperatures. The reaction proceeds as follows[ \text{C₆H₅CH₃} + \text{Cl₂} \rightarrow \text{C₆H₅CH₂Cl} + \text{HCl} ]
Sandmeyer Reaction: This method involves the conversion of benzyl alcohol to benzyl chloride using hydrochloric acid and a copper(I) chloride catalyst.
Industrial Production: On an industrial scale, benzyl chloride is produced by the gas-phase chlorination of toluene at high temperatures (400-500°C) in the presence of a catalyst.
化学反応の分析
Types of Reactions
2-benzyl-3-chlorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in benzyl chloride can be replaced by nucleophiles such as hydroxide ions, amines, or thiols to form benzyl alcohol, benzylamines, or benzylthiols, respectively.
Oxidation: Benzyl chloride can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to toluene using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation: Requires strong oxidizing agents and is usually performed under acidic or basic conditions.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Major Products
Benzyl Alcohol: Formed by nucleophilic substitution with hydroxide ions.
Benzaldehyde: Produced by partial oxidation.
Benzoic Acid: Result of complete oxidation.
科学的研究の応用
2-benzyl-3-chlorophenol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals, dyes, and resins.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the production of certain drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Important in the manufacture of plasticizers, perfumes, and other industrial chemicals.
作用機序
The mechanism of action of phenol, chloro(phenylmethyl)- primarily involves nucleophilic substitution reactions. The chlorine atom attached to the benzyl group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic processes to introduce the benzyl group into other molecules.
類似化合物との比較
2-benzyl-3-chlorophenol can be compared with other similar compounds such as:
Benzyl Alcohol (C₆H₅CH₂OH): Similar structure but with a hydroxyl group instead of a chlorine atom. It is less reactive and used as a solvent and preservative.
Benzaldehyde (C₆H₅CHO): An oxidation product of benzyl chloride, used in flavorings and fragrances.
Benzoic Acid (C₆H₅COOH): Another oxidation product, widely used as a food preservative and in the manufacture of various chemicals.
This compound is unique due to its high reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of a wide range of chemical compounds.
特性
CAS番号 |
1322-48-1 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC名 |
2-benzyl-3-chlorophenol |
InChI |
InChI=1S/C13H11ClO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
InChIキー |
LPGXETZQYQWXOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
同義語 |
Phenol, chloro(phenylmethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















